Tc-CPI

Description

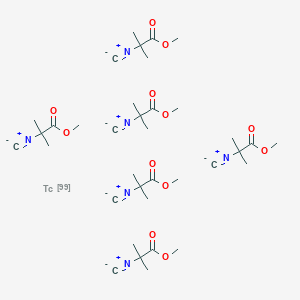

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H54N6O12Tc |

|---|---|

Molecular Weight |

861.8 g/mol |

IUPAC Name |

methyl 2-isocyano-2-methylpropanoate;technetium-99 |

InChI |

InChI=1S/6C6H9NO2.Tc/c6*1-6(2,7-3)5(8)9-4;/h6*1-2,4H3;/i;;;;;;1+1 |

InChI Key |

JECHAWIBZCKPHF-KTTJZPQESA-N |

Isomeric SMILES |

CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].[99Tc] |

Canonical SMILES |

CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].[Tc] |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Characterization of Hexakis 2 Carbomethoxyisopropyl Isocyanide Technetium I Tc Cpi

Ligand Design and Precursor Synthesis

The efficacy of Tc-CPI is intrinsically linked to the properties of its constituent ligand, 2-carbomethoxyisopropyl isocyanide. The design and synthesis of this ligand and its analogues are critical steps in the development of the final radiocomplex.

Structural Design Principles for Technetium Coordination Chemistry

Isocyanides (R-NC) are a class of monodentate ligands frequently employed in technetium coordination chemistry, particularly with the Tc(I) core. wikipedia.orgnih.govresearchgate.netmdpi.comnih.govmdpi.commdpi.com They are classified as L ligands according to the Covalent bond classification method, acting as charge-neutral Lewis bases. wikipedia.org Compared to carbon monoxide (CO), isocyanides are generally stronger Lewis bases and weaker π-acceptors, although they still engage in π-backbonding with the metal center. wikipedia.orgresearchgate.net The linear nature of the C-N-C linkage in terminal isocyanides contributes to a small cone angle, facilitating the formation of polyisocyanide complexes with high coordination numbers, such as the hexakis (six-coordinate) structure observed in this compound. wikipedia.org The isocyanide group coordinates to technetium through both a σ-coordinate bond and a π-feedback bond, forming a strong coordination group. researchgate.netmdpi.comresearchgate.net

For technetium(I) complexes like this compound, a common coordination environment involves a central Tc(I) core surrounded by six isocyanide ligands, forming a monovalent cation, [Tc(CN-R)₆]⁺. nih.govmdpi.commdpi.comresearchgate.net The structural design of the isocyanide ligand, particularly the nature of the 'R' group, plays a crucial role in influencing the physicochemical and biological properties of the resulting technetium complex, such as lipophilicity and metabolic stability. mdpi.comresearchgate.netunm.edu

Synthesis Strategies for 2-Carbomethoxyisopropyl Isonitrile Precursors

The synthesis of isonitrile ligands typically involves the dehydration of formamides or the substitution of tertiary alcohols. orgsyn.orgchem-station.com While specific detailed protocols for the synthesis of 2-carbomethoxyisopropyl isonitrile were not extensively detailed in the search results, general methods for isonitrile synthesis can be applied. One common approach involves the reaction of an amine with chloroform (B151607) under basic conditions, often utilizing phase-transfer catalysts. orgsyn.org Another method involves the substitution of tertiary alcohols using trimethylsilyl (B98337) cyanide (TMSCN), which can proceed with inversion of stereochemistry and is specific to tertiary alcohols. chem-station.com

For the synthesis of functionalized isonitriles, including those with ester groups like 2-carbomethoxyisopropyl isonitrile, the corresponding amine precursor (e.g., 2-amino-2-methylpropanoate) would be subjected to these isonitrile formation reactions. The synthesis of the long-lived isotope ⁹⁹Tc complexes, which serve as macroscopic analogues for structural characterization, involves the preparation of the isonitrile ligand followed by its reaction with a suitable ⁹⁹Tc precursor. mit.edumit.edu

Development of Analogues with Varied Substituents

The development of isonitrile ligands with varied substituents, such as carboxy, carboalkoxy, and aminocarbonyl groups, allows for the modification of the chemical and biological properties of the resulting technetium complexes. mit.edumit.edu These modifications can influence factors like charge, lipophilicity, and interaction with biological systems.

The synthesis of these analogues involves incorporating the desired functional group into the isonitrile precursor molecule. For example, carboxy-substituted isonitriles would require a synthetic route that introduces a carboxylic acid function, while carboalkoxy (ester) and aminocarbonyl (amide) substituted isonitriles would involve the incorporation of ester and amide functionalities, respectively. mit.edumit.edu Research has explored the synthesis and characterization of hexakis(isonitrile) technetium(I) complexes with various carboxy, carboalkoxy, and aminocarbonyl substituted isonitrile ligands using the ⁹⁹Tc isotope. mit.edumit.edu These studies aim to understand how the different substituents affect the complex's properties.

Technetium-99m Radiolabeling Protocols

Radiolabeling of ligands with ⁹⁹mTc is a crucial step in creating radiopharmaceuticals. For isocyanide ligands and this compound, specific protocols are employed to ensure high radiochemical yield and purity.

Direct Radiolabeling Approaches

Direct radiolabeling of isocyanide ligands with ⁹⁹mTc typically involves the reduction of pertechnetate (B1241340) ([⁹⁹mTcO₄]⁻) in the presence of the ligand and a reducing agent. mdpi.commdpi.comresearchgate.netnih.gov Stannous chloride (SnCl₂) is a widely used reducing agent for ⁹⁹mTc in acidic conditions. mdpi.comresearchgate.net This one-step, one-pot reaction can yield [⁹⁹mTc]Tc(I) complexes with six isocyanide ligands coordinated to the technetium core. nih.govmdpi.commdpi.com

The radiolabeling procedure for ⁹⁹mthis compound using the free ligand and sodium dithionite (B78146) as a reducing agent has been described. snmjournals.org Other studies on related isocyanide complexes have utilized stannous glucoheptonate as a reducing agent. snmjournals.org The reaction conditions, including pH, temperature, and the amount of ligand and reducing agent, are optimized to achieve high radiochemical purity (RCP). mdpi.comnih.govnih.gov Heating the reaction mixture is often required. mdpi.commdpi.com

"No Carrier Added" (NCA) Radiolabeling Techniques

"No Carrier Added" (NCA) refers to the production of a radioisotope in a form essentially free from stable isotopes of the same element. In the context of ⁹⁹mTc, which is typically obtained from a ⁹⁹Mo/⁹⁹mTc generator in high specific activity, radiolabeling is often performed under NCA conditions. unm.edunih.govjacc.org This means that the amount of stable technetium (⁹⁹Tc) present is negligible compared to the radioactive ⁹⁹mTc.

NCA radiolabeling techniques are essential for developing radiopharmaceuticals where the concentration of the complex is very low. For ⁹⁹mthis compound and other ⁹⁹mTc-isonitrile complexes, synthesis has been extended to NCA concentrations, typically around 10⁻⁹ M, for the production of complexes intended for in vivo evaluation. mit.edumit.edu These techniques ensure that the high specific activity of ⁹⁹mTc is maintained in the final radiopharmaceutical. The radiochemical identity, yield, and purity of the resulting ⁹⁹mTc complexes are established using analytical techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC). mit.edumit.edu

Chelation Chemistry and Coordination Complex Formation

The formation of the cationic Hexakis(2-carbomethoxyisopropyl isocyanide)technetium(I) complex, [Tc(CPI)6]+, involves the chelation of technetium in the +1 oxidation state by six molecules of the 2-carbomethoxyisopropyl isocyanide ligand. Synthesis of hexakis(isonitrile) technetium(I) complexes, including this compound, can be achieved by reacting pertechnetate, typically the [TcO4]- anion, with excess alkyl isocyanide ligands in the presence of a reducing agent easychem.orgnih.govwikipedia.orgresearchgate.net. This reaction is often carried out in refluxing solutions of ethanol (B145695) and aqueous base easychem.org.

An alternative synthetic route involves ligand exchange with a more labile technetium complex in a lower oxidation state, such as Tc(thiourea)6Cl3 easychem.org. For the production of complexes with the technetium-99m isotope ([99mTc]), synthesis is often extended to "no carrier added" concentrations, typically around 10-9 M wikipedia.org. Achieving quantitative reaction for the ester derivatives like this compound directly from the pertechnetate anion can be rapid when a large excess (>20 times the stoichiometric amount) of reducing agent and ligand are present, conditions that approximate a radiopharmaceutical kit formulation easychem.org.

Radiochemical Purity and Stability Assessments

Ensuring the radiochemical purity and stability of this compound is critical, particularly when considering its potential use as a radiopharmaceutical. Radiochemical purity refers to the proportion of the total radioactivity present in the desired chemical form.

Radiochemical Purity Determination (e.g., Reverse-Phase HPLC, ITLC)

Radiochemical purity and identity of this compound have been established using chromatographic techniques such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC) easychem.orgwikipedia.org. RP-HPLC analysis of this compound has demonstrated a capacity factor (k') of 4.20 easychem.org. Radiochemical purity can also be assessed using Instantaneous Thin-Layer Chromatography (ITLC), a method commonly employed for quality control of 99mTc-labeled radiotracers. Typical impurities that may be present in 99mTc-labeled preparations include free pertechnetate ([99mTcO4]-) and reduced hydrolyzed Tc-99m.

In Vitro Radiochemical Stability in Simulated Biological Media

The in vitro radiochemical stability of this compound has been evaluated in simulated biological media, such as plasma from various animal species wikipedia.org. Analysis of in vitro enzymatic hydrolysis in plasma has been performed using HPLC, allowing for the identification of possible metabolic hydrolysis products wikipedia.org. Differences in enzyme systems across species have been identified as a source of variation in in vivo biodistribution wikipedia.org. A formulation of this compound has been reported to be stable for more than 6 hours at pH 4-7.

Long-Term Radiochemical Integrity Investigations

Investigations into the long-term radiochemical integrity of this compound consider the stability of the complex over time, influenced by factors such as radioactive decay of 99mTc (with a half-life of 6 hours) and potential degradation processes like hydrolysis. While specific detailed long-term studies solely on this compound's radiochemical integrity beyond the initial few hours are not extensively detailed in the provided sources, the stability of related 99mTc-labeled compounds in saline solution and human serum for up to 24 hours has been reported. The observation of stability for a this compound formulation for over 6 hours at moderate pH indicates a reasonable level of radiochemical integrity within the practical timeframe for diagnostic imaging.

Comprehensive Analytical Characterization of the this compound Complex and its Precursors

Comprehensive analytical techniques are employed to characterize both the this compound complex and its precursors, providing detailed information about their structure and composition.

Spectroscopic Techniques (e.g., IR, 1H-NMR, 13C-NMR, 99Tc-NMR)

Spectroscopic methods are essential for the characterization of this compound. Infrared (IR) spectroscopy is used to identify key functional groups, such as the isocyanide (CN) and carbonyl (CO) moieties. For this compound, characteristic IR bands have been observed, including a νCN stretch at 2093 cm⁻¹ and a νCO stretch at 1748 cm⁻¹ (KBr pellet) easychem.org.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H-NMR and ¹³C-NMR are used to characterize the organic ligand within the complex. For the 2-carbomethoxyisopropyl isocyanide ligand, ¹H-NMR (in CDCl₃) shows signals at 1.68 ppm (s, 6 H) and 3.83 ppm (s, 3 H) easychem.org. ¹³C-NMR (in CDCl₃) reveals signals at 166.0 ppm (C=O), 147.0 ppm (CN), 52.9 ppm (OCH₃), and 27.0 ppm (β-CH₃) easychem.org.

⁹⁹Tc-NMR spectroscopy is a valuable tool for characterizing technetium complexes, particularly those in the +1 oxidation state. Highly symmetric compounds like hexakis(isocyanide) complexes tend to give relatively narrow ⁹⁹Tc-NMR signals. For this compound, a ⁹⁹Tc-NMR signal has been reported at -1925 ppm (in CH₃CH₂OH) easychem.org.

These spectroscopic techniques, in conjunction with other analytical methods such as mass spectrometry, contribute to the comprehensive understanding of the synthesized this compound complex and its precursors.

Mass Spectrometry (e.g., FAB-MS, Electrospray MS)

Mass spectrometry plays a significant role in determining the molecular weight and providing structural insights into this compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been utilized in the characterization of hexakis(isonitrile) technetium(I) complexes, including this compound mit.edumit.edu. FAB-MS is a soft ionization technique that typically produces protonated or deprotonated molecular ions, offering information about the intact molecule's mass wikipedia.orgumd.edu. In the context of hexakis alkylisonitrile Tc(I) cations, FAB-MS and tandem MS (MS/MS) spectra are often characterized by the loss of multiple alkyl or alkene groups, leading to the formation of fragment ions such as Tc[CN(H)]n(CNR)6-n species osti.gov. For hexakis aryl isonitrile cations, the spectrum is primarily dominated by the loss of CNAr fragments osti.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique valuable for analyzing thermally labile and large molecules, producing gas-phase ions with minimal fragmentation nih.govi-med.ac.atresearchgate.net. ESI-MS can provide high mass resolution and accuracy for compound identification rsc.org. While the provided search results specifically mention ESI-MS for the speciation analysis of Tc radiopharmaceuticals in general, and its ability to provide high mass accuracy for identification rsc.org, specific detailed ESI-MS data for this compound, such as observed m/z values or fragmentation patterns, were not extensively detailed in the immediate search results. ESI-MS is known for generating multiply charged ions, which can be useful for the analysis of larger molecules nih.govresearchgate.net. Tandem MS (MS/MS) coupled with ESI allows for fragmentation of selected ions to gain structural information i-med.ac.atnih.gov.

FAB MS data for Tc(CNC(CH3)2COOCH3)6+ (this compound) has been reported mit.edu.

Coupled Analytical Techniques (e.g., HPLC-ICP-MS for elemental analysis)

Coupled analytical techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry or other detectors. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for speciation analysis, allowing for the separation and sensitive detection of different chemical forms of an element rsc.orgspectroscopyonline.comingeniatrics.comspeciation.net.

RP-HPLC has been used to establish the radiochemical identity, yield, and purity of hexakis(isonitrile) technetium(I) complexes, including this compound mit.edumit.edu. HPLC-ICP-MS is specifically highlighted as a method for speciation analysis of Tc radiopharmaceuticals, enabling direct identification, characterization, and quantification rsc.org. This hyphenated technique leverages the separation capabilities of HPLC to resolve different technetium-containing species before they are introduced into the ICP-MS for elemental detection spectroscopyonline.comingeniatrics.comspeciation.net. ICP-MS provides high sensitivity and element selectivity, allowing for the detection and quantification of technetium isotopes speciation.netlucideon.com. The coupling of HPLC with ICP-MS is well-established for speciation analysis across various sample types ingeniatrics.com. While the search results confirm the applicability and use of HPLC-ICP-MS for Tc speciation analysis rsc.org, specific detailed elemental analysis data for this compound obtained via HPLC-ICP-MS, such as elemental ratios or impurity analysis results, were not explicitly provided in the immediate search snippets. This technique is valuable for confirming the presence of technetium in the separated complex and assessing its purity by identifying other technetium-containing impurities rsc.org.

| Analytical Technique | Application to this compound / Hexakis(isonitrile) Tc(I) Complexes | Key Information Provided |

| FAB-MS | Used for characterization mit.edumit.edu. | Molecular weight, fragmentation patterns (loss of alkyl/alkene groups) osti.gov. |

| Electrospray MS | Applicable for Tc radiopharmaceuticals rsc.org. | High mass resolution and accuracy for identification rsc.org. Potential for tandem MS for structural information i-med.ac.atnih.gov. |

| RP-HPLC | Used for radiochemical identity, yield, and purity mit.edumit.edu. | Separation of this compound from impurities and other species mit.edumit.edu. |

| HPLC-ICP-MS | Used for speciation analysis of Tc radiopharmaceuticals rsc.org. | Separation and sensitive elemental detection of Tc species rsc.orgspectroscopyonline.comingeniatrics.comspeciation.net. Useful for identifying Tc-containing impurities rsc.org. |

Preclinical in Vitro Investigational Studies of Hexakis 2 Carbomethoxyisopropyl Isocyanide Technetium I Tc Cpi

Cellular Uptake and Retention Mechanisms

Investigations into the cellular uptake and retention of Tc-CPI have provided insights into its behavior within biological systems, particularly in cardiac cells. The mechanisms governing its movement into and out of cells appear to be distinct from those of some other well-known radiopharmaceuticals.

Studies in Cell Line Models (e.g., Chick Embryo Heart Cells in Monolayer Cultures)

Cultured chick embryo heart cells in monolayer culture have served as a suitable model system for evaluating the cellular kinetics and binding characteristics of this compound. snmjournals.orgcapes.gov.brnih.govmit.edu These preparations offer a physiologically stable myocardial model with a loose extracellular matrix, minimizing extracellular diffusion delays and simplifying the evaluation of tracer kinetics compared to whole tissue preparations. snmjournals.org Studies using this model have shown that myocytes exhibit uptake of this compound. snmjournals.orgcapes.gov.brnih.gov Noncontractile fibroblast preparations present in these cultures also demonstrated uptake kinetics similar to contractile preparations. snmjournals.org

Time-Dependent Uptake Kinetics

The uptake of this compound in cultured chick embryo heart cells reaches a plateau level over time. snmjournals.orgcapes.gov.brnih.gov The half-time (t½) for this uptake process has been reported as approximately 4.1 ± 0.7 minutes (mean ± s.e.m.; n = 6). snmjournals.orgcapes.gov.brnih.gov This half-time appeared to be independent of the extracellular this compound concentration. snmjournals.orgcapes.gov.brnih.gov Plateau levels of this compound uptake were found to be a linear function of the extracellular this compound concentration across a range of 10⁻¹³ M to 10⁻⁸ M. snmjournals.orgcapes.gov.brnih.gov

Here is a representation of the relationship between extracellular concentration and plateau uptake:

| Extracellular this compound Concentration (M) | Plateau Level Uptake (mole this compound/mg cell protein) |

| 10⁻¹³ | 10⁻¹⁶ |

| ... | ... |

| 10⁻⁸ | 10⁻¹¹ |

Evaluation of Cellular Efflux Mechanisms

Washout experiments from contractile preparations of chick embryo heart cells loaded with this compound have revealed a two-component efflux system. snmjournals.orgnih.gov A fast component, attributed to myocytes, exhibited a half-time (t½) of approximately 4.5 minutes. snmjournals.orgnih.gov A slower component, potentially representing fibroblasts present in the preparation, showed a half-time (t½) of approximately 40 minutes. snmjournals.orgnih.gov This slow component comprised about 33 ± 9% (n = 4) of the total cellular this compound content per mg of cell protein. snmjournals.org Cell fractionation experiments indicated that most of the activity was associated with the cell membrane fraction. snmjournals.orgnih.gov

Temperature Sensitivity of Cellular Uptake

Cellular uptake of this compound has been shown to be temperature-sensitive. snmjournals.orgcapes.gov.brnih.govmit.eduresearchgate.net However, studies investigating the effects of several inhibitors of cationic membrane transport, including ouabain, amiloride, bumetanide, and verapamil, showed no significant effect on this compound uptake. snmjournals.orgcapes.gov.brnih.govmit.edu Extreme alkalinization of the external solution (pH₀ ≈ 8.5) partially inhibited this compound uptake, while changes in intracellular pH showed no significant effect. snmjournals.orgcapes.gov.brnih.gov This suggests that the external pH might influence the binding of this compound to the external membrane surface. snmjournals.org

Target Binding Affinity and Specificity Assays

Studies have also explored the nature of this compound binding within cells, particularly its interaction with potential binding sites.

Non-Competitive Binding Characteristics with Carrier Compound

Tracer ⁹⁹mthis compound uptake (binding) in cultured chick embryo heart cells was not competitively displaced by the carrier ⁹⁹this compound. snmjournals.orgcapes.gov.brnih.govmit.edu This observation suggests the absence of a high-affinity cell receptor for this compound and indicates non-competitive binding characteristics. snmjournals.orgsnmjournals.org In non-competitive binding or inhibition, the inhibitor (in this case, the carrier compound) binds to a site on the enzyme or target that is distinct from the substrate binding site (where the tracer binds). jackwestin.comlibretexts.orgstatpearls.comsavemyexams.com This means that increasing the concentration of the carrier does not prevent the tracer from binding to its site. libretexts.orgstatpearls.com The linear relationship observed between plateau level this compound uptake and extracellular this compound concentration further supports the idea that binding is proportional to the delivery of the complex to the extracellular spaces rather than a saturable, receptor-mediated process. snmjournals.orgcapes.gov.brnih.gov

Evaluation with Cationic Membrane Transport Inhibitors

Studies evaluating the uptake of this compound in cultured chick embryo heart cells have explored the potential involvement of cationic membrane transport mechanisms. The uptake of this compound was found to be temperature-sensitive. However, evaluation with several inhibitors of cationic membrane transport, including ouabain, amiloride, bumetanide, and verapamil, showed no significant effect on this compound uptake snmjournals.orgresearchgate.net. Extreme alkalinization of the external solution (pH 8.5) partially inhibited uptake, but intracellular pH changes had no effect snmjournals.org. These findings suggest that a specific transport mechanism mediated by known cationic membrane transporters is unlikely to be the primary mode of this compound uptake snmjournals.orgresearchgate.net.

Metabolic Stability and Hydrolysis Product Identification In Vitro

To assess the in vivo integrity of this compound, studies have been conducted to evaluate its metabolic stability and identify potential hydrolysis products mit.edusnmjournals.org.

Enzymatic Hydrolysis in Animal and Human Plasma (e.g., rat, rabbit)

In vitro enzymatic hydrolysis of this compound has been studied in the plasma of various animal species, including rats and rabbits, as well as in human plasma mit.edusnmjournals.org. Incubation of this compound in plasma from guinea pigs or humans results in hydrolysis of the terminal ester groups snmjournals.org. The initial rates of this compound metabolism are similar in human and guinea pig plasma but are significantly slower (more than 500 times) than hydrolysis rates observed in rat or mouse plasma snmjournals.org. This increased rate compared to buffer solutions, along with the observation of different ratios of cis/trans isomers of di-hydrolyzed products in guinea pig blood, provides evidence of an enzymatic hydrolysis process occurring in the blood snmjournals.org. These studies also suggest that the rabbit may be a suitable animal model for screening these ester isonitrile complexes mit.edu.

Here is a table summarizing the relative in vitro hydrolysis rates of this compound in plasma from different species:

| Species | Relative Hydrolysis Rate |

| Rat | Very High |

| Mouse | Very High |

| Human | Lower |

| Guinea Pig | Lower |

| Rabbit | Relevant for Screening |

Identification and Characterization of In Vitro Hydrolysis Products

Synthesis and characterization of possible metabolic hydrolysis products of this compound have been performed to evaluate its in vivo integrity mit.edusnmjournals.org. Identification of these products has been achieved through techniques such as HPLC analysis of in vitro enzymatic hydrolysis in plasma mit.edusnmjournals.org.

Preclinical in Vivo Research in Animal Models Utilizing Hexakis 2 Carbomethoxyisopropyl Isocyanide Technetium I Tc Cpi

Biodistribution and Organ Uptake in Various Animal Species

Biodistribution studies in animal models are fundamental to assessing the in vivo behavior of a radiopharmaceutical candidate. These studies track the distribution of the compound across different tissues and organs over time.

Comparative Studies in Rodents (e.g., guinea pigs, rabbits)

Comparative biodistribution studies in rodents, such as guinea pigs and rabbits, have revealed species-specific differences in the uptake of Tc-CPI. Myocardial accumulation of this compound has been observed in rabbits and guinea pigs. nih.gov In contrast, studies in rats and mice did not show significant myocardial accumulation. nih.gov These interspecies variations in biodistribution have been attributed to differences in enzyme systems, particularly concerning the in vitro enzymatic hydrolysis of this compound in plasma. nih.govmit.edu The rabbit has been suggested as a suitable animal model for screening ester isonitrile complexes like this compound due to its favorable biodistribution characteristics. mit.edumit.edu

Organ-Specific Retention and Clearance Dynamics (e.g., heart, lung, liver, blood)

Studies have investigated the uptake and clearance of this compound in key organs such as the heart, lung, liver, and blood. This compound exhibits avid accumulation in normal myocardium in certain species. snmjournals.org In guinea pigs, representative time-activity curves show the uptake and clearance dynamics in various regions of interest. snmjournals.org The compound demonstrates rapid clearance from lung tissue. snmjournals.orgsnmjournals.org Liver uptake is observed, with clearance occurring primarily through the hepatobiliary system. snmjournals.orgsnmjournals.org Compared to other isonitrile complexes, this compound has shown moderate washout rates from the heart muscle. snmjournals.org Rapid clearance from blood has also been noted. nih.gov

| Organ | Uptake/Retention | Clearance | Notes |

|---|---|---|---|

| Heart (Guinea Pig, Rabbit) | Avid accumulation | Moderate washout | Species-dependent uptake nih.govsnmjournals.org |

| Lung | Rapid clearance | Rapid clearance | Favorable characteristic snmjournals.orgsnmjournals.org |

| Liver | Accumulation followed by clearance | Rapid hepatobiliary clearance | Potential for overlap with heart imaging in certain views snmjournals.orgsnmjournals.org |

| Blood | Rapid clearance | Rapid clearance | Favorable for imaging nih.gov |

In Vivo Specificity and Pharmacological Modulation Studies

Studies have also explored the specificity of this compound uptake and how its distribution can be influenced by pharmacological interventions.

Comparative Performance with Established Preclinical Probes in Animal Models

Comparing the performance of this compound with established preclinical probes is essential to evaluate its potential advantages and disadvantages. This compound has been compared with other technetium-labeled isonitrile complexes, such as Tc-TBI (Technetium-99m-TBI) and Tc-MIBI (Technetium-99m-Sestamibi), as well as Thallium-201 (²⁰¹Tl). snmjournals.orgnih.gov

While comparisons in cultured heart cell models suggested that this compound had a lower extraction efficiency than Tc-TBI, its pharmacokinetic properties in animal models made it a more desirable myocardial imaging agent. snmjournals.org Specifically, the rapid clearance of this compound from lung and liver tissues resulted in enhanced target-to-background ratios, improving visualization of the heart apex compared to Tc-TBI. snmjournals.orgsnmjournals.org

This compound was found to be comparable to ²⁰¹Tl in some aspects, but its relatively rapid myocardial clearance limited the optimal imaging window. snmjournals.org Additionally, slow liver clearance of this compound could lead to overlap with the heart, particularly in certain imaging projections. snmjournals.org Tc-MIBI, a subsequent development, demonstrated prolonged retention in myocardial tissue combined with rapid background clearance and increased renal excretion, offering improved image contrast compared to both Tc-TBI and this compound. snmjournals.orgsnmjournals.orgnih.govresearchgate.net Despite the favorable characteristics of Tc-MIBI, the moderate washout rate of this compound from the heart muscle allowed for same-day stress/rest imaging protocols, which was a desirable property. snmjournals.org

Ex Vivo Tissue Analysis Following In Vivo Administration

Ex vivo analysis of tissues following in vivo administration of this compound in animal models provides crucial information regarding its biodistribution and retention characteristics at a detailed level. These studies complement in vivo imaging by offering quantitative data on radioactivity uptake in specific organs and allowing for high-resolution visualization of tracer distribution within tissue sections.

Radioactivity Measurement in Excised Tissues

Following in vivo administration of radiolabeled compounds like 99mthis compound, the amount of radioactivity in excised tissues is commonly measured to determine the quantitative biodistribution of the tracer. This involves dissecting specific organs or tissues from the animal at various time points post-injection and measuring the accumulated radioactivity using a gamma counter. This method provides precise data on the concentration of the radiotracer in different tissues, expressed typically as a percentage of the injected dose per gram of tissue (%ID/g) or per organ.

Studies evaluating 99mthis compound in animal models have utilized radioactivity measurement in excised tissues to assess its uptake and clearance in organs such as the heart, lungs, and liver mit.edunih.gov. These measurements have been instrumental in characterizing the favorable biological properties of 99mthis compound, including high myocardial uptake and relatively rapid clearance from the lungs and liver in most animal species mit.edunih.gov. For instance, biodistribution studies confirmed the agent's biological properties mit.edu. While specific quantitative data tables for this compound from the search results are limited in detail for direct reproduction here, the methodology is well-established in preclinical nuclear medicine research for evaluating radiopharmaceutical distribution nih.govbiorxiv.org.

Ex Vivo Autoradiography of Tissue Sections

Ex vivo autoradiography is a technique used to visualize and quantify the distribution of a radiotracer within tissue sections with high spatial resolution. After in vivo administration of a radiolabeled compound and subsequent tissue excision, thin sections of the tissue are prepared and placed in direct contact with a radiation-sensitive medium, such as a phosphor imaging plate or photographic emulsion giffordbioscience.commedicaljournalssweden.se. The emitted radiation from the radiotracer exposes the medium, creating a latent image that can be subsequently scanned or developed to reveal the areas of tracer accumulation.

This technique allows for the assessment of tracer heterogeneity within an organ and can help identify specific cell types or structures that avidly take up the radiopharmaceutical. While the provided search results specifically mention autoradiography in the context of other compounds or general methodologies giffordbioscience.commedicaljournalssweden.seresearchgate.nettxst.edu, the principle applies to the study of 99mthis compound distribution within myocardial tissue or other organs. Ex vivo autoradiography could provide detailed insights into how 99mthis compound is distributed within the myocardium at a microscopic level, potentially correlating uptake with specific cellular compartments or physiological states. Quantitative whole-body autoradiography (QWBA) has been used in mice to show specific and rapid distribution of a tritium-labeled compound in the liver, intestine, and kidney researchgate.net. Autoradiography can be used to identify and map binding sites for a labeled drug in a tissue or organ section giffordbioscience.com.

Preclinical Imaging Applications and Methodologies

Preclinical imaging modalities play a vital role in the evaluation of radiopharmaceuticals like this compound in animal models, allowing for non-invasive assessment of biodistribution, kinetics, and target uptake over time. Single-photon Emission Computed Tomography (SPECT) and planar scintigraphy are two key techniques employed in this context.

Single-Photon Emission Computed Tomography (SPECT) in Animal Models

SPECT is a nuclear imaging technique that uses gamma rays emitted by a radiotracer to create three-dimensional images of the distribution of the tracer within the body openmedscience.commerckvetmanual.com. In preclinical research, small-animal SPECT systems are specifically designed to provide high-resolution images in rodents and other small animals ephoran-mis.comscintica.com. SPECT imaging with 99mthis compound in animal models allows for the visualization of myocardial uptake and the assessment of tracer distribution in surrounding tissues, such as the lungs and liver, in a tomographic manner. This provides better anatomical localization and quantification of tracer uptake compared to planar imaging.

Preclinical SPECT imaging is considered a vital tool in drug development, disease modeling, and molecular imaging studies in small animal models scintica.com. It provides high-resolution 3D images scintica.com. While conventional 3D SPECT systems are widely used, newer systems may offer advantages in sensitivity and temporal resolution, which are beneficial for dynamic imaging studies capturing rapid physiological processes scintica.com.

Planar Scintigraphy Imaging in Animal Models

Planar scintigraphy, also known as gamma camera imaging, is a two-dimensional nuclear imaging technique that captures the distribution of a radiotracer in the body from a specific angle merckvetmanual.com. It is a simpler and often faster technique compared to SPECT. In the context of this compound, dynamic planar scintigraphy studies in animal models were among the initial methods used to screen and evaluate its potential as a myocardial imaging agent mit.edumit.edu.

Dynamic Anger scintillation camera studies were used for initial screening of Tc(CPI)6+ mit.edumit.edu. Planar images provide an overview of the radiotracer's movement and accumulation in major organs over time. For 99mthis compound, planar scintigraphy in animal models demonstrated its rapid blood clearance, uptake in the heart, and clearance from the lungs and liver mit.edunih.gov. These studies helped to identify the favorable pharmacokinetic properties of 99mthis compound for myocardial imaging mit.edunih.gov. For example, planar images of 99mthis compound in humans showed excellent technical quality with high myocardial to background ratios early after injection nih.gov. Transcolonic sodium pertechnetate (B1241340) Tc 99m scintigraphy has been used for diagnosis in various animals nih.gov.

Image Reconstruction and Quantitative Analysis Methodologies for Animal Data

Image reconstruction is a critical step in nuclear imaging that transforms the raw data acquired by the camera or detector into meaningful images openmedscience.com. For SPECT, reconstruction algorithms are used to generate three-dimensional images from the multiple planar projections acquired at different angles. Quantitative analysis of these images involves defining regions of interest (ROIs) over specific organs or tissues and calculating the amount of radioactivity within these regions. This allows for the determination of parameters such as percentage of injected dose per organ or tissue, uptake ratios between different tissues (e.g., heart-to-lung or heart-to-liver ratios), and clearance rates.

Methodologies for image reconstruction and quantitative analysis in preclinical imaging are essential for extracting meaningful data from SPECT and planar scintigraphy studies researchgate.net. These methodologies enable researchers to quantify tracer uptake, assess changes over time, and compare biodistribution patterns under different experimental conditions. While the search results discuss image reconstruction techniques in general preclinical PET/CT imaging nih.govnih.gov and quantitative analysis in the context of PET imaging biorxiv.orgresearchgate.netaacrjournals.org, the principles are applicable to SPECT and planar scintigraphy data obtained with 99mthis compound in animal models. Quantitative analysis of myocardial uptake and clearance from background tissues is crucial for evaluating the potential of 99mthis compound as a cardiac imaging agent nih.govsnmjournals.org. This involves drawing ROIs and calculating activity concentrations or ratios aacrjournals.org.

Based on the available information from the search results, specific detailed research findings and data tables focusing solely on the correlation of imaging signals of Hexakis(2-carbomethoxyisopropyl isocyanide)technetium(I) [this compound] with histopathological or molecular markers in animal models, as requested for section 4.4.4 of the outline, were not found.

The search results provided information on preclinical imaging in animal models, the importance of correlating imaging findings with histopathology and molecular markers, and studies involving other Technetium-labeled compounds like 99mTc-MIBI and 99mTc-alafosfalin in animal or human studies, sometimes showing correlations with biological markers or other imaging modalities. However, direct information detailing studies specifically using this compound in animal models and correlating its imaging signals with corresponding histopathological or molecular findings was not present within the search results.

Therefore, it is not possible to generate the requested content for section 4.4.4 based on the provided search output while strictly adhering to the instruction to focus solely on this compound and the specified outline.

Mechanistic Investigations of the Biological Interactions of Hexakis 2 Carbomethoxyisopropyl Isocyanide Technetium I Tc Cpi

Elucidation of Cellular Transport Mechanisms

Understanding how Tc-CPI enters and exits cells is fundamental to predicting its distribution and retention in tissues. Studies have explored the mechanisms by which this cationic complex traverses the lipophilic cell membrane.

Molecular Interactions at the Subcellular Level

Once inside the cell, this compound interacts with various subcellular components, influencing its localization and retention. Identifying these interaction sites and understanding the dynamics of intracellular movement are key areas of investigation.

Binding Site Characterization and Localization Studies

Studies on the cellular kinetics and binding characteristics of Tc(CPI)6+ in cultured chick embryo heart cells have shown no evidence of a high-affinity cell receptor for the complex. snmjournals.org This is supported by the observation that tracer uptake was not competitively displaced by the carrier. mit.edusnmjournals.org

While a high-affinity receptor hasn't been identified, the compound does accumulate within cells, suggesting interactions with intracellular components. The specific binding sites and their precise localization within the cell remain areas of ongoing research. Understanding these interactions is crucial for explaining the observed retention patterns and potential biological effects of this compound.

Studies on Subcellular Compartmentalization and Trafficking

The subcellular distribution of compounds can significantly impact their function and retention. Studies using related technetium complexes, such as 99mTc-MIBI (hexakis(2-methoxyisobutyl isocyanide)technetium(I)), a widely used myocardial perfusion imaging agent, provide insights into potential subcellular localization patterns for cationic lipophilic complexes like this compound. Research with 99mTc-MIBI in isolated perfused rat hearts indicated that approximately 90% of the activity in vivo was associated with mitochondria in an energy-dependent manner as a free cationic complex. researchgate.net This association with mitochondria was found to migrate during fractionation/centrifugation. researchgate.net Chromatographic analysis showed that the agent was present as the original free cationic complex, and binding to a small molecular weight cytosolic protein was not involved in localization. researchgate.net The addition of a mitochondrial uncoupler released a significant portion of the 99mTc-MIBI content, while the addition of a mitochondrial substrate enhanced its content. researchgate.net

While these findings are for a related compound, they suggest that mitochondria could be significant sites of accumulation for this compound due to its cationic and lipophilic nature, driven by the mitochondrial membrane potential. researchgate.net Subcellular compartmentalization and trafficking studies for this compound would aim to confirm if a similar mitochondrial localization occurs and to identify any other organelles or cellular structures with which it might associate. The dynamic nature of protein interactions and subcellular localization, often involving trafficking and nanoclustering, could also play a role in the intracellular behavior of such compounds. plos.orguq.edu.aunih.gov

Influence of Structural Modifications on Biological Behavior

The biological behavior of technetium isonitrile complexes, including cellular uptake, is influenced by factors beyond just lipophilicity, such as the cationic charge, ligand branching pattern, and molecular size of the complex. snmjournals.org Various carboxy, carboalkoxy, and aminocarbonyl substituted isonitrile ligands and their respective hexakis(isonitrile) technetium(I) complexes have been synthesized and tested for their biological behavior. mit.edumdpi.com

Structural modifications to the isocyanide ligands in this compound can alter its physicochemical properties, such as lipophilicity, charge distribution, and steric bulk. These changes, in turn, can impact its interaction with cellular membranes, transport mechanisms, and binding to intracellular components. For example, increased lipophilicity has generally been associated with greater myocardial uptake for some technetium isonitrile agents, although highly lipophilic agents can sometimes show poor myocyte uptake, indicating that lipophilicity alone is not the sole determinant. snmjournals.org

Further research systematically investigating the effect of specific structural modifications on the cellular transport, subcellular distribution, and molecular interactions of this compound would provide valuable data for designing analogs with improved or tailored biological properties for specific applications. This could involve synthesizing a series of this compound analogs with variations in the ester group of the carbomethoxyisopropyl isocyanide ligand and evaluating their cellular uptake kinetics, efflux rates, and subcellular localization patterns.

Structure-Activity Relationships (SAR) in Preclinical Models

Structure-Activity Relationship (SAR) studies involving this compound and related isonitrile complexes have explored how modifications to the ligand structure influence biological uptake and distribution in preclinical models mit.edusnmjournals.orgsnmjournals.org. These investigations are crucial for developing radiopharmaceuticals with favorable characteristics, such as high myocardial uptake and rapid clearance from background tissues snmjournals.orgsnmjournals.org.

Studies in cultured chick embryo heart cells have shown that the cellular uptake of this compound is a temperature-sensitive process snmjournals.orgmit.eduresearchgate.net. The uptake reaches a plateau level, and the half-time for this process appears independent of the extracellular this compound concentration snmjournals.orgmit.eduresearchgate.net. Plateau level uptake has been observed to be a linear function of extracellular this compound concentration snmjournals.orgmit.edu. Interestingly, tracer this compound uptake was not competitively displaced by carrier this compound, suggesting the absence of a high-affinity cell receptor for the complex snmjournals.orgmit.edusnmjournals.org.

While lipophilicity generally correlates with greater myocardial uptake for isonitrile agents, some highly lipophilic compounds exhibit poor myocyte uptake, indicating that lipophilicity alone does not fully determine cellular uptake snmjournals.org. Other factors, including the cationic charge, ligand branching pattern, and molecular size of the technetium-isonitrile complex, also appear to influence myocardial uptake snmjournals.org.

Washout studies from contractile cell preparations have revealed a two-component system: a fast component attributed to myocytes and a slow component likely associated with fibroblasts present in the cultures snmjournals.org. Cell fractionation experiments have indicated that most of the activity is associated with the cell membrane fraction snmjournals.org.

Preclinical biodistribution studies in various mammalian species, including guinea pigs, rabbits, and swine, as well as in neonatal chickens, have demonstrated favorable characteristics for this compound as a myocardial perfusion imaging agent snmjournals.org. Cardiac localization in neonatal chicks, for instance, showed uptake well above that observed in the lung and blood snmjournals.org.

Comparative studies with other technetium-isonitrile complexes, such as Tc-MIBI (hexakis(methoxyisobutyl isonitrile)technetium(I)), have shown differences in myocardial uptake and clearance characteristics snmjournals.orgsnmjournals.orgsnmjournals.org. For example, myocardial net uptake of Tc-MIBI has been reported to be greater than that of this compound in cultured chick heart cells and in rabbit and guinea pig heart preparations snmjournals.org. These comparisons highlight the impact of specific ligand alterations on the biological behavior of these complexes snmjournals.org.

The following table summarizes some findings from preclinical studies on this compound's cellular kinetics:

Table 1: Cellular Kinetics of this compound in Cultured Chick Heart Cells (Interactive Table Description)

| Parameter | Value (Mean ± SEM/SD) | Notes | Source |

| Uptake Half-time (t½) | 4.1 ± 0.7 min | Independent of extracellular concentration | snmjournals.orgmit.eduresearchgate.net |

| Plateau Uptake vs. Concentration | Linear function | Observed over a range of 10⁻¹³ M to 10⁻⁸ M extracellular this compound concentration | snmjournals.orgmit.edu |

| Competitive Displacement | Not observed | With carrier ⁹⁹this compound up to 10⁻⁴ M | snmjournals.orgmit.edusnmjournals.org |

| Temperature Sensitivity | Yes | Uptake is temperature-sensitive | snmjournals.orgmit.edu |

| Inhibitors of Cationic Transport | No significant effect | Ouabain, amiloride, bumetanide, verapamil | snmjournals.orgmit.eduresearchgate.net |

| Washout (Myocytes) | t½ ≈ 4.5 min | Fast component | snmjournals.orgresearchgate.net |

| Washout (Fibroblasts) | t½ ≈ 40 min | Slow component | snmjournals.orgresearchgate.net |

| Subcellular Localization | Cell membrane fraction | Most activity associated with this fraction | snmjournals.org |

Impact of In Vivo Hydrolysis on Cellular and Organ Interactions

In vivo hydrolysis of this compound can occur, influencing its biological distribution and interaction with cells and organs psu.edusnmjournals.orgresearchgate.net. The coordinated ester groups within the CPI ligand are susceptible to hydrolysis in biological environments, such as human plasma psu.edu. This enzymatic hydrolysis can lead to the formation of hydrolyzed products mit.edupsu.edu.

Studies investigating the in vitro hydrolysis of this compound in plasma from various animal species (rat, human, rabbit) have shown differences in the rate and extent of hydrolysis, which has been attributed to variations in enzyme systems among species mit.edu. Identification and characterization of potential metabolic hydrolysis products have been performed, allowing for the analysis of in vitro enzymatic hydrolysis using techniques like HPLC mit.edupsu.edu.

The sequential hydrolysis of the six coordinated ligands in this compound can produce a series of new technetium-containing compounds snmjournals.org. For example, incubation in aqueous base has been shown to produce multiple technetium-containing compounds over time, indicating sequential alterations of the coordinated ligands snmjournals.org. These hydrolyzed products can include concurrent pairs of cis-trans, fac-mer, and cis-trans geometrical isomers for the di-, tri-, and tetra-hydrolyzed products snmjournals.org. The chemical nature of these hydrolysis products can differ significantly from the parent compound, potentially altering their lipophilicity, charge, and interaction with biological molecules and cellular structures.

While specific detailed data tables on the exact impact of each hydrolysis product on cellular uptake or organ interaction were not extensively found within the search results, the literature indicates that the occurrence of hydrolysis is a key factor influencing the in vivo behavior and interspecies biodistribution variation of this compound mit.edupsu.edu. The altered properties of the hydrolyzed species likely contribute to changes in cellular membrane permeability, binding to intracellular components, and routes of excretion (e.g., hepatobiliary or renal clearance) psu.edusnmjournals.org.

For example, rapid myocardial clearance observed with this compound in some studies, which limited the optimal imaging time, could potentially be influenced by the formation of hydrolyzed species with different cellular retention characteristics compared to the parent compound snmjournals.org. Similarly, differences in liver clearance and resulting gallbladder and bowel activity compared to other technetium complexes like Tc-TBI have been noted, possibly related to metabolic transformations like hydrolysis snmjournals.org.

Further research specifically detailing the biological activity and cellular/organ interactions of each identified hydrolysis product would provide a more complete understanding of the in vivo fate and behavior of this compound.

Table 2: In Vitro Hydrolysis of this compound (Interactive Table Description)

| Biological Matrix | Observation | Notes | Source |

| Human Plasma | Hydrolysis of coordinated ester occurs in vitro | Supported by preliminary clinical trials for in vivo occurrence | psu.edu |

| Various Plasma (Rat, Human, Rabbit) | Differences in hydrolysis rate and extent observed | Attributed to variations in enzyme systems among species | mit.edu |

| Aqueous Base | Produces a series of new technetium-containing compounds over time | Indicates sequential ligand alterations | snmjournals.org |

| Hydrolyzed Products | Include geometrical isomers (cis-trans, fac-mer) for multi-hydrolyzed species | Chemical properties likely differ from parent compound | snmjournals.org |

Advanced Analytical Techniques in Hexakis 2 Carbomethoxyisopropyl Isocyanide Technetium I Tc Cpi Research

High-Resolution Mass Spectrometry for Metabolite Profiling in Research Samples

HRMS provides accurate mass measurements, which are essential for determining the elemental composition of unknown compounds, including potential metabolites lcms.cznih.gov. This high mass accuracy, often achieved with instruments like time-of-flight mass spectrometers, aids in the confident assignment of molecular structures nih.gov. The use of full-scan HRMS data acquisition combined with post-acquisition data mining allows for the detection and characterization of unexpected components in samples nih.gov.

For instance, studies evaluating the in vivo integrity of potential radiopharmaceuticals like Tc-CPI involve the synthesis and characterization of possible metabolic hydrolysis products mit.edu. Subsequent HRMS analysis of biological samples, such as plasma, can then be performed to identify these products and understand the metabolic pathways mit.edu. This approach can reveal differences in enzymatic hydrolysis across different animal species, which might explain variations in biodistribution mit.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Complexes and Ligands

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the identification and structural elucidation of small molecules, including the ligands and related complexes of this compound mdpi.comlibretexts.orgslideshare.net. NMR provides detailed information about the connectivity, arrangement, and electronic environment of atoms within a molecule through the analysis of chemical shifts and peak multiplicities mdpi.comlibretexts.org.

Various NMR techniques, including ¹H, ¹³C, and ⁹⁹Tc NMR, have been utilized in the characterization of technetium-isonitrile complexes mit.edufu-berlin.de. For example, ⁹⁹Tc NMR spectroscopy has been invaluable in monitoring the progress of reactions involving technetium isocyanide complexes in solution fu-berlin.de. The chemical shifts observed in ⁹⁹Tc NMR can provide insights into the electronic state and coordination environment of the technetium center fu-berlin.deosti.gov.

Studies on hexakis(isonitrile) technetium(I) complexes have employed ¹H, ¹³C, and ⁹⁹Tc NMR for their characterization mit.edu. Analysis of the NMR spectra allows researchers to confirm the structure of the synthesized complexes and study their behavior in different solvents osti.gov. Changes in the position and width of NMR spectral lines can indicate chemical exchange and equilibria in solution osti.gov.

NMR spectroscopy is also crucial for studying the structure of the isonitrile ligands themselves before their complexation with technetium. Techniques like 1D and 2D NMR (e.g., COSY, HSQC, HMBC) are used to establish atom connectivity and confirm the structure of these organic molecules mdpi.comslideshare.netnih.gov. Computational methods, including those utilizing machine learning, are increasingly being integrated with NMR data to aid in the structure elucidation process, particularly for complex molecules mdpi.comnih.govcsic.es.

X-ray Crystallography of Non-Radioactive Analogs or Ligand Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state nih.govnih.gov. While obtaining crystal structures of radioactive technetium complexes can be challenging, X-ray crystallography is frequently applied to non-radioactive analogs or the isonitrile ligands themselves to gain structural information relevant to this compound mdpi.comresearchgate.net.

X-ray crystallography of ligand complexes, even with different metal centers, can provide valuable insights into the conformation and arrangement of the isonitrile ligands, which is relevant to their behavior when coordinated to technetium researchgate.net. This technique is essential for confirming the molecular structure determined by other methods and understanding the steric and electronic factors influencing the complex formation mdpi.com. Obtaining suitable single crystals is a key step in this process, often achieved through methods like slow diffusion of solvents mdpi.com.

Microfluidics and Micro-imaging Techniques for In Vitro Analysis

Microfluidics involves the manipulation and control of small volumes of fluids within micro-channels, often referred to as "lab-on-a-chip" systems nih.gov. When combined with micro-imaging techniques, microfluidics offers a powerful platform for conducting in vitro analyses at the single-cell level or with small sample quantities nih.govdiva-portal.org. While direct research on this compound using these specific techniques was not extensively detailed in the search results, the principles and applications of microfluidics and micro-imaging are highly relevant for studying the cellular kinetics and interactions of such complexes in controlled in vitro environments mit.edudiva-portal.org.

Microfluidic devices allow for precise control over the cellular microenvironment, enabling studies on cellular uptake, retention, and interactions with the complex under defined conditions diva-portal.orgnih.gov. Micro-imaging techniques, such as fluorescence microscopy, can be integrated with microfluidics to visualize and quantify the localization and concentration of labeled compounds within cells over time nih.gov. This is particularly useful for studying the cellular kinetics and binding characteristics of agents like this compound in cultured cells mit.edu.

For example, studies on the cellular kinetics and binding characteristics of this compound in cultured chick embryo heart cells have been performed mit.edu. While the specific use of microfluidics was not explicitly mentioned in the context of this particular study in the search results, microfluidic platforms combined with automated imaging and image analysis are increasingly used in cell biology to study various cellular behaviors with single-cell resolution, including uptake and distribution studies diva-portal.orgnih.gov. These techniques can provide statistical information on the behavior of individual cells under various conditions diva-portal.org. The transparency of microfluidic models also enables high-quality real-time imaging nih.gov.

The integration of microfluidics with advanced imaging modalities allows for high-throughput screening and detailed analysis of cellular responses to external agents, which could be applied to investigate the interactions of this compound or its analogs with target cells diva-portal.orgacs.org.

Computational and Theoretical Investigations of Hexakis 2 Carbomethoxyisopropyl Isocyanide Technetium I Tc Cpi

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies are computational techniques used to simulate the interaction between a small molecule (ligand) and a biological target, such as a protein. These methods aim to predict the preferred binding orientation (pose) of the ligand within the target's binding site and estimate the binding affinity. researchgate.net For Tc-CPI, understanding its interactions with biological targets is essential for elucidating its mechanism of uptake and retention in specific tissues, such as the myocardium and certain tumor types. wikipedia.orgmdpi.com

While specific detailed molecular docking studies solely focused on the interaction of the entire this compound complex with its biological targets were not extensively found in the immediate search results, the principles of molecular docking are broadly applicable to understanding ligand-protein interactions relevant to this compound class. Molecular docking typically involves preparing both the ligand and the protein target structures, defining a search space (binding site), performing the docking simulation to generate possible binding poses, and scoring these poses based on an energy function to estimate binding affinity. researchgate.net

Studies on related compounds or the isocyanide ligand itself can provide insights into the potential interactions. For instance, research on the MIBI ligand (2-methoxy-2-methylpropylisonitrile) using computational methods like Density Functional Theory (DFT) can help characterize its conformational landscape and electronic properties, which are crucial for its coordination to the technetium center and subsequent interactions with biological environments. researchgate.net The cationic nature of the [Tc(isocyanide)₆]⁺ complex is a key feature influencing its interaction with negatively charged cellular environments and mitochondria. wikipedia.orgnih.gov Molecular modeling could be used to explore the electrostatic interactions and steric fit of the complex within potential binding sites of mitochondrial proteins or transporters.

Molecular dynamics simulations, often performed after molecular docking, can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time, providing information on the stability of the binding pose and the fluctuations of the interacting molecules. protocols.ionih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Studies involving technetium isocyanide complexes have utilized DFT calculations to understand their electronic properties and reactivity. For example, DFT has been applied to study the MIBI ligand itself to understand its electronic structure and how it coordinates to technetium. researchgate.net These calculations can help determine parameters such as atomic charges, molecular orbitals (e.g., HOMO and LUMO), and vibrational frequencies, which can be compared with experimental data like Raman spectroscopy. researchgate.net

Relativistic effects are also important to consider in quantum chemical calculations involving heavy elements like technetium. uni-koeln.de These effects can influence the electronic structure and bonding, and accurate calculations should ideally incorporate them for a more realistic description of the complex.

Prediction of Chemical-Protein Interactions (CPI) for Related Compound Classes

Predicting chemical-protein interactions (CPI) is a critical aspect of drug discovery and understanding the biological effects of compounds. biorxiv.orgnih.gov While direct CPI prediction specifically for this compound might be limited in publicly available literature due to its primary use as a diagnostic agent rather than a therapeutic drug targeting specific proteins in the conventional sense, the methodologies used for CPI prediction are highly relevant to its related compound classes, particularly other technetium complexes and isocyanide-based ligands.

CPI prediction methods often utilize machine learning and chemoinformatics approaches, leveraging large datasets of known compound-protein interactions. biorxiv.orgnih.govnih.gov These methods can involve:

Ligand-based approaches: Comparing the structural and chemical properties of a compound to known ligands of a target protein. nih.gov

Target-based approaches: Using the 3D structure of the protein target to predict binding sites and potential interactions with compounds (e.g., molecular docking). researchgate.netnih.gov

Chemogenomics approaches: Integrating information about both compounds and proteins to build predictive models. nih.gov

For related technetium isocyanide complexes, CPI prediction could be used to explore potential off-target interactions or to identify novel protein targets that these complexes might interact with. Given that this compound accumulates in tissues with high mitochondrial content and negative plasma membrane potentials, prediction methods could be applied to identify specific mitochondrial proteins or transporters that facilitate its uptake and retention. wikipedia.org

Studies on the broader class of isocyanide complexes and their interactions with various proteins could provide a foundation for predicting the behavior of this compound analogues. nih.govfu-berlin.deresearchgate.net The electronic and steric properties of the isocyanide ligand are key determinants of their interactions, and computational models can be trained to recognize patterns associated with binding to different protein classes. nih.govfu-berlin.deresearchgate.net

The field of in silico target fishing, which aims to identify potential protein targets for a given compound, is closely related to CPI prediction and can be applied to explore the polypharmacology of existing drugs or predict potential side effects. nih.govresearchgate.net While not directly focused on therapeutic effects for this compound, these methods can help build a more complete picture of its molecular interactions within the biological system.

In Silico Design and Screening of Novel this compound Analogues

In silico design and screening play a vital role in the discovery and optimization of new chemical entities with desired properties. escholarship.orgresearchgate.net For this compound, these methods can be applied to design and evaluate novel analogues with potentially improved pharmacokinetic properties, altered biodistribution, or enhanced target specificity for various imaging or potentially therapeutic applications.

The design of novel this compound analogues would likely involve modifying the isocyanide ligand structure. In silico methods can be used to:

Generate virtual libraries of analogues: Creating a diverse set of molecules based on the core this compound structure with variations in the ligand substituents.

Predict molecular properties: Calculating physicochemical properties such as lipophilicity, charge distribution, and molecular size for the designed analogues using computational tools. These properties are known to influence the biodistribution and cellular uptake of radiopharmaceuticals like this compound. wikipedia.orgsnmjournals.org

Perform virtual screening: Using computational methods, including molecular docking and CPI prediction models (as discussed in previous sections), to screen the designed analogues against relevant biological targets or to predict their interaction profiles. researchgate.netbiorxiv.orgnih.gov

Optimize ligand properties: Based on the results of virtual screening and property prediction, iterative design cycles can be performed to refine the ligand structures and optimize the desired characteristics. escholarship.org For example, modifications to the carbomethoxyisopropyl group could be explored to tune the lipophilicity and potentially alter the washout kinetics from tissues. snmjournals.org

Studies on other technetium complexes and isocyanide ligands demonstrate the feasibility of using computational approaches to understand the impact of ligand modifications on the complex's properties and reactivity. nih.govfu-berlin.deresearchgate.net The Surface-Averaged Donor-Acceptor Potential (SADAP) parameter, derived from DFT calculations, has been used to predict the reactivity of isocyanides with metal centers, highlighting the utility of quantum chemical insights in ligand design. nih.govfu-berlin.deresearchgate.net

In silico screening can help prioritize the most promising analogues for synthesis and experimental evaluation, significantly reducing the time and resources required compared to purely experimental approaches. escholarship.org This is particularly valuable in the context of radiopharmaceuticals involving short-lived isotopes like ⁹⁹mTc, where experimental synthesis and evaluation can be challenging. The use of the longer-lived ⁹⁹Tc isotope in fundamental chemical studies, often assisted by computational methods, provides crucial data for the development of ⁹⁹mTc radiopharmaceuticals. nih.govnih.gov

Comparative Analysis of Hexakis 2 Carbomethoxyisopropyl Isocyanide Technetium I Tc Cpi with Alternative Radiochemical Probes in Preclinical Research

Comparison of In Vitro Performance Metrics (e.g., uptake, retention)

In vitro studies using cultured cells have provided insights into the cellular uptake and retention mechanisms of Tc-CPI. Research using cultured chick embryo heart cells demonstrated that this compound uptake reached a plateau level with a half-time of approximately 4.1 ± 0.7 minutes. The half-time appeared to be independent of extracellular this compound concentration. This cellular uptake was found to be temperature-sensitive, suggesting a biological process is involved, although several inhibitors of known cationic membrane transport mechanisms showed no significant effect. These findings suggest that a specific transport mechanism for this compound was not clearly demonstrated in these studies, but rather preferential binding to myocytes proportional to the delivery of the complex to the extracellular spaces snmjournals.orgmit.edu.

Comparative in vitro studies with other technetium-99m-labeled isonitrile complexes, such as hexakis(2-methoxyisobutyl isonitrile)technetium(I) (Tc-MIBI), have also been conducted. Studies on the cellular uptake and retention mechanisms of Tc-MIBI in cultured chick embryo ventricular myocytes indicated that its uptake and retention involve passive distribution across plasma and mitochondrial membranes, driven by large negative transmembrane potentials, leading to sequestration within mitochondria nih.gov. While direct head-to-head in vitro comparisons detailing quantitative uptake and retention metrics between this compound and Tc-MIBI or other agents were not extensively detailed in the search results, the mechanistic studies suggest potential differences in how these lipophilic cations interact with cellular membranes and organelles.

Comparative Biodistribution and Imaging Characteristics in Animal Models

Biodistribution studies in various animal models, including guinea pigs, rabbits, and swine, have been performed to evaluate the in vivo behavior of this compound snmjournals.org. These studies are essential for understanding the distribution of the radiotracer in different organs and its clearance over time. This compound has demonstrated favorable biodistribution characteristics in these mammalian species, including high myocardial uptake and rapid clearance from the lung and liver snmjournals.orgsnmjournals.orgacs.org.

When comparing this compound to other agents like Tc-TBI (technetium-99m t-butyl isonitrile), preliminary animal data suggested that this compound had more favorable biological characteristics, with avid accumulation in normal myocardium and faster clearance from the lung and liver snmjournals.org. Tc-TBI, in contrast, showed disadvantages such as redistribution and high uptake and retention in the lung and liver snmjournals.org.

Another important comparison is with Tc-MIBI. While Tc-MIBI also shows high myocardial uptake, studies in rabbits comparing Tc-MIBI and Thallium-201 (Tl-201) indicated that Tc-MIBI extraction was lower and more affected by flow rate than Tl-201 extraction nih.gov. Tc-MIBI also exhibited a slower washout rate compared to Tl-201 nih.gov. This compound was developed before Tc-MIBI, and the alterations in the isonitrile ligand that resulted in Tc-MIBI were aimed at improving clearance characteristics in blood, lung, and liver, and maintaining myocardial uptake for longer periods snmjournals.org. Although the activity to the heart might appear somewhat lower for Tc-MIBI compared to Tc-TBI or CPI, the improved heart-to-lung and heart-to-liver ratios offered better image contrast snmjournals.org.

Studies comparing Tc-99m tetrofosmin (B1683114) and Tc-99m sestamibi (Tc-MIBI) in mice have shown differences in left ventricular uptake and washout depending on the injection route. Intravenous injection of Tc-MIBI resulted in higher left ventricular uptake and slower washout compared to Tc-tetrofosmin in some protocols nih.gov. Liver uptake was significant for both tracers, though Tc-tetrofosmin showed lower liver uptake at later time points in one intravenous injection protocol nih.gov.

While direct quantitative comparisons of biodistribution across all relevant tracers (this compound, Tc-TBI, Tc-MIBI, Tc-tetrofosmin, Tl-201) in the same preclinical study and animal model are not comprehensively available in the provided snippets, the information suggests a progression in the development of technetium-based myocardial perfusion agents, with each iteration aiming to improve upon the characteristics of its predecessors, particularly regarding clearance from background organs like the lungs and liver while maintaining sufficient myocardial uptake and retention for imaging.

Here is a summary of comparative biodistribution characteristics based on the search results:

| Radiochemical Probe | Myocardial Uptake | Lung Clearance/Uptake | Liver Clearance/Uptake | Notes (Preclinical) |

| This compound | High snmjournals.orgsnmjournals.orgacs.org | Rapid clearance/Low uptake snmjournals.orgacs.org | Rapid clearance/Low uptake snmjournals.orgacs.org | Favorable characteristics in several mammalian species snmjournals.orgacs.org. |

| Tc-TBI | High snmjournals.org | High uptake and retention snmjournals.org | High uptake and retention snmjournals.org | Disadvantages led to ligand alterations snmjournals.org. |

| Tc-MIBI | High nih.govresearchgate.net | Low uptake snmjournals.org | Significant uptake, clears over time snmjournals.orgnih.govresearchgate.net | Improved heart-to-lung and heart-to-liver ratios compared to Tc-TBI and CPI snmjournals.org. Uptake involves passive distribution to mitochondria nih.gov. |

| Tc-Tetrofosmin | Good uptake and retention drugbank.com | Low uptake nih.gov | Low activity, decays over time drugbank.com. Lower than Tc-MIBI at later time points in some studies nih.gov. | Good heart uptake and retention in preclinical studies drugbank.com. |

| Tl-201 | High extraction nih.govoup.com | Higher peak instantaneous extraction than Tc-MIBI, but faster washout nih.gov. |

Strengths and Limitations of this compound in Specific Research Paradigms

Based on the preclinical research, a key strength of this compound was its high myocardial uptake and relatively rapid clearance from the lungs and liver in various animal species snmjournals.orgsnmjournals.orgacs.org. These characteristics were considered favorable for myocardial perfusion imaging, allowing for better visualization of the heart relative to background activity compared to agents like Tc-TBI snmjournals.org. The initial preclinical success in animal models, including guinea pig, rabbit, and swine, was promising and led to human clinical trials snmjournals.orgmit.edu.

However, limitations of this compound were also observed. While it showed avid accumulation in normal myocardium, its myocardial activity was reported to clear from the heart snmjournals.org. Unlike some other agents, myocardial redistribution into zones of transient ischemia was not evident for several hours after exercise in preliminary studies, necessitating reinjection for resting studies snmjournals.org. This compound also exhibited slow liver clearance, which could result in overlap of liver activity with the heart, particularly in certain imaging projections snmjournals.org.

The interspecies variation in biodistribution observed with cationic technetium complexes, including the isonitrile family to which this compound belongs, has been noted as a challenge in translating preclinical findings to human studies researchgate.net. Differences in enzyme systems across species were established as a source of this variation, highlighting the importance of selecting appropriate animal models for screening these complexes mit.edu. The rabbit was suggested as an optimistic animal model for screening ester isonitrile complexes like this compound mit.edu.

In the context of preclinical research paradigms, this compound served as an important step in the development of technetium-based myocardial perfusion agents. Its evaluation provided valuable data on the relationship between chemical structure and biological behavior for this class of compounds. The limitations identified with this compound, such as myocardial clearance and liver uptake, likely motivated further research and the development of subsequent agents like Tc-MIBI, which aimed to address these issues and improve imaging characteristics snmjournals.org.

The research on this compound contributed to the understanding of the cellular kinetics and binding characteristics of cationic technetium complexes in heart cells, even if a specific transport mechanism was not definitively identified mit.edu. This foundational preclinical work was crucial for advancing the field of technetium-based radiopharmaceuticals for myocardial imaging.

Future Directions and Unresolved Challenges in Hexakis 2 Carbomethoxyisopropyl Isocyanide Technetium I Tc Cpi Research

Elucidation of Ambiguous Biological Uptake Mechanisms